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Compound of Interest

Compound Name: 2-Hydroxyheptanal

Cat. No.: B095475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
Hydroxyheptanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde

group. Understanding the spectral properties of this alpha-hydroxy aldehyde is crucial for its

identification, purity assessment, and the elucidation of its role in various chemical and

biological processes. This document outlines the key spectroscopic data and provides detailed

experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data
The structural confirmation of 2-Hydroxyheptanal relies on a combination of spectroscopic

techniques. While experimental data for all techniques is not readily available in the public

domain, this guide compiles the known data and supplements it with predicted values to

provide a comprehensive analytical profile.

Table 1: General Properties of 2-Hydroxyheptanal
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Property Value Source

IUPAC Name 2-hydroxyheptanal PubChem[1]

CAS Number 17046-02-5 ChemicalBook[2]

Molecular Formula C₇H₁₄O₂ PubChem[1]

Molecular Weight 130.18 g/mol PubChem[1]

Appearance
Predicted: Colorless to pale

yellow liquid
-

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. An experimental ¹³C NMR spectrum for 2-Hydroxyheptanal has been reported.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for 2-Hydroxyheptanal

Carbon Atom Chemical Shift (δ) in ppm Solvent

C=O (Aldehyde) ~205 CDCl₃[3][4]

CH-OH ~70 CDCl₃[3][4]

-CH₂- (adjacent to CH-OH) ~35 CDCl₃[3][4]

-CH₂- (alkyl chain) ~31 CDCl₃[3][4]

-CH₂- (alkyl chain) ~25 CDCl₃[3][4]

-CH₂- (alkyl chain) ~22 CDCl₃[3][4]

-CH₃ ~14 CDCl₃[3][4]

Note: The exact chemical shifts for the alkyl chain carbons can vary slightly.
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¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical

environment, and their connectivity through spin-spin coupling. As experimental data is not

readily available, predicted chemical shifts and multiplicities are provided below.

Table 3: Predicted ¹H NMR Spectroscopic Data for 2-Hydroxyheptanal

Proton(s)
Predicted Chemical
Shift (δ) in ppm

Predicted
Multiplicity

Coupling Constant
(J) in Hz

-CHO 9.5 - 9.7 Doublet ~2-3

-CH(OH)- 4.0 - 4.2 Multiplet -

-OH Broad singlet - -

-CH₂- (adjacent to

CH-OH)
1.4 - 1.6 Multiplet ~7

-(CH₂)₃- (alkyl chain) 1.2 - 1.4 Multiplet ~7

-CH₃ 0.8 - 0.9 Triplet ~7

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for 2-Hydroxyheptanal
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (aldehyde) 2820 - 2850 and 2720 - 2750 Medium (often two peaks)

C=O stretch (aldehyde) 1720 - 1740 Strong

C-O stretch (alcohol) 1050 - 1150 Medium to Strong

C-H bend (alkyl) 1350 - 1470 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for 2-Hydroxyheptanal

Ion Predicted m/z Interpretation

[M]⁺ 130 Molecular Ion

[M-H₂O]⁺ 112 Loss of water

[M-C₅H₁₁]⁺ 59 Alpha-cleavage

[C₅H₁₁]⁺ 71 Alkyl fragment

[CHO]⁺ 29 Aldehyde fragment

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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2-Hydroxyheptanal sample (5-20 mg)

Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Dissolve approximately 10 mg of 2-Hydroxyheptanal in 0.6-0.7 mL of

CDCl₃ in a clean, dry vial.

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

Mixing: Gently vortex the NMR tube to ensure a homogenous solution.

Instrumentation:

Place the NMR tube into the spinner turbine and adjust the depth.

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width, acquisition time, and number of scans.

Acquire the ¹H NMR spectrum.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the TMS signal at 0.00 ppm.
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Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set appropriate spectral parameters (e.g., proton decoupling, relaxation delay).

Acquire the ¹³C NMR spectrum. This may require a larger number of scans compared to

¹H NMR.

Process the data and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Hydroxyheptanal.

Materials:

2-Hydroxyheptanal sample (1-2 drops)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Isopropanol or acetone for cleaning

Kimwipes

Procedure:

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be

subtracted from the sample spectrum.

Sample Application: Place a small drop of 2-Hydroxyheptanal directly onto the ATR crystal.

Spectrum Acquisition:

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
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Data Analysis:

The background spectrum is automatically subtracted by the instrument software.

Identify the characteristic absorption bands and their corresponding functional groups.

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol or

acetone.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-
Hydroxyheptanal.

Materials:

2-Hydroxyheptanal sample

A suitable volatile solvent (e.g., methanol, acetonitrile)

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas

Chromatograph (GC-MS)

Procedure:

Sample Preparation: Prepare a dilute solution of 2-Hydroxyheptanal (e.g., 1 mg/mL) in a

volatile solvent.

GC-MS Analysis:

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

The sample is vaporized and separated on the GC column.

The separated components enter the mass spectrometer.

Ionization: In the ion source (EI), the sample molecules are bombarded with high-energy

electrons, leading to ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by the mass analyzer.

Detection: The detector records the abundance of each ion at a specific m/z value.

Data Analysis:

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral

losses.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
The following diagram illustrates the general workflow for the comprehensive spectroscopic

characterization of a compound like 2-Hydroxyheptanal.
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Caption: Workflow for the spectroscopic characterization of 2-Hydroxyheptanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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